molecular formula C16H12O6 B12371734 NDM-1 inhibitor-4

NDM-1 inhibitor-4

Cat. No.: B12371734
M. Wt: 300.26 g/mol
InChI Key: OEPXUPYNKGGCKD-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NDM-1 inhibitor-4, also known as compound 27, is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating bacterial infections. The emergence of NDM-1 producing bacteria has posed a significant challenge in clinical settings due to their resistance to multiple antibiotics .

Scientific Research Applications

NDM-1 inhibitor-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of metallo-β-lactamases and to develop new inhibitors. In biology, it helps in understanding the resistance mechanisms of bacteria and the role of NDM-1 in antibiotic resistance. In medicine, it is crucial for developing new therapeutic strategies to combat infections caused by NDM-1 producing bacteria. In industry, it can be used in the development of new antibiotics and inhibitors to address the growing issue of antibiotic resistance .

Mechanism of Action

NDM-1 inhibitor-4 exerts its effects by binding to the active site of NDM-1, which contains two zinc ions. The inhibitor interacts with these zinc ions and the catalytic key amino acid residues, thereby inhibiting the enzyme’s activity. This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy against NDM-1 producing bacteria . The detailed mechanism involves the adjustment of the carbonyl group of the substrate at the binding site by Zn1, while Zn2 interacts with the amide nitrogen and the carboxyl group of β-lactam antibiotics .

Comparison with Similar Compounds

NDM-1 inhibitor-4 is unique compared to other similar compounds due to its specific interaction with the zinc ions at the active site of NDM-1. Similar compounds include thiophene-carboxylic acid derivatives, disulfiram, and metallodrugs like auranofin and colloidal bismuth subcitrate (CBS). These compounds also inhibit NDM-1 activity but may have different modes of action and efficacy .

Conclusion

This compound is a promising compound in the fight against antibiotic resistance. Its unique mechanism of action and potential applications in various scientific fields make it a valuable tool for researchers and clinicians. Continued research and development of such inhibitors are essential to address the growing threat of multidrug-resistant bacteria.

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

(2Z)-6,7-dihydroxy-2-[(2-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O6/c1-21-9-3-2-8(12(18)7-9)6-13-14(19)10-4-5-11(17)15(20)16(10)22-13/h2-7,17-18,20H,1H3/b13-6-

InChI Key

OEPXUPYNKGGCKD-MLPAPPSSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O

Origin of Product

United States

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